molecular formula C17H15N7O3 B2745414 N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-04-3

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2745414
CAS RN: 872591-04-3
M. Wt: 365.353
InChI Key: IMAMSPHFCUPVHT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide demonstrate promising antibacterial and antimicrobial properties. For instance, 4-substituted 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, highlighting a potential for improved safety profiles in antibacterial therapy (Reck et al., 2005). Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have exhibited in vitro cytotoxic activity against various cancer cell lines, suggesting their use as potential anticancer agents (Al-Sanea et al., 2020). Moreover, new thiazolidin-4-one derivatives have shown antimicrobial activity against several pathogens, indicating the chemical framework's potential in developing new antimicrobial drugs (Baviskar et al., 2013).

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds with acetamide linkages, have demonstrated anticancer activity. These compounds were tested against human lung adenocarcinoma cells, showing selectivity and potential as anticancer agents (Evren et al., 2019). This suggests that similar compounds, such as this compound, may hold promise in cancer research.

Antioxidant and Anti-inflammatory Properties

Compounds with structures related to this compound have shown antioxidant and anti-inflammatory properties. Amidomethane sulfonyl-linked bis heterocycles, which share a similar chemical motif, exhibited excellent antioxidant activity, surpassing standard antioxidants like ascorbic acid (Talapuru et al., 2014). This indicates the potential for derivatives of this compound in developing antioxidant therapies.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-10-4-3-5-12(6-10)24-16-15(20-22-24)17(26)23(9-18-16)8-14(25)19-13-7-11(2)27-21-13/h3-7,9H,8H2,1-2H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMSPHFCUPVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321937
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872591-04-3
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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